N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
Research has demonstrated that compounds similar to N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, such as BPTES analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown therapeutic potential in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, suggesting their utility in cancer treatment by inhibiting glutamine metabolism in cancer cells (Shukla et al., 2012).
Anticancer Activity
A series of 4-arylsulfonyl-1,3-oxazoles, related structurally to N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, demonstrated significant anticancer activities. These compounds were effective against various cancer cell lines, such as CNS cancer subpanels including Glioblastoma and Gliosarcoma, and Non-Small Cell Lung Cancer subpanels, implying their potential as lead compounds for further in-depth antitumor studies (Zyabrev et al., 2022).
Vibrational Spectroscopic Analysis
The compound N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, structurally related to N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, was analyzed using Raman and Fourier transform infrared spectroscopy. This analysis provided insights into the compound's vibrational signatures, geometric equilibrium, inter and intra-molecular hydrogen bond interactions, and molecular stability. These spectroscopic techniques, combined with computational approaches, offer a detailed characterization of the molecular structure and interactions of such compounds (Jenepha Mary et al., 2022).
Antimicrobial Activity
Derivatives of compounds similar to N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have shown potential antimicrobial activity. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds were synthesized and demonstrated in vitro antibacterial and antifungal activity against multiple microorganisms, highlighting their potential in antimicrobial therapy (Baviskar et al., 2013).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-27-20-12-11-18(23-24-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZSTUZFODBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.